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Compound of Interest

Compound Name: 1-Boc-4-carboxymethyl piperazine

Cat. No.: B130021 Get Quote

In the landscape of advanced drug development, particularly in the fields of Proteolysis

Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a

chemical linker is a critical determinant of a molecule's success. The linker not only connects

the active components but also profoundly influences the conjugate's efficacy, selectivity, and

pharmacokinetic properties. 1-Boc-4-carboxymethyl piperazine has emerged as a key

bifunctional building block, offering a semi-rigid scaffold that can enhance solubility and

metabolic stability.

This guide provides an objective comparison of conjugates derived from 1-Boc-4-
carboxymethyl piperazine with those utilizing common alternative linkers, such as

polyethylene glycol (PEG) and simple alkyl chains. The comparison is supported by

quantitative data, detailed experimental protocols for characterization, and workflow

visualizations to aid researchers in making informed decisions for rational drug design.

Section 1: Characterization of 1-Boc-4-
carboxymethyl Piperazine Conjugates
The accurate characterization of a newly synthesized conjugate is essential to confirm its

identity, purity, and stability. A multi-pronged analytical approach combining chromatography

and spectroscopy is standard practice.
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A foundational understanding of the parent linker's properties is crucial before its incorporation

into complex conjugates.

Property Value

Molecular Formula C₁₁H₂₀N₂O₄

Molecular Weight 244.29 g/mol

Appearance Off-white to gray solid powder

LogP 0.92

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 4

Data sourced from InvivoChem[1]

Spectroscopic and Chromatographic Data

The following tables summarize typical analytical data for a conjugate where a molecule of

interest (MOI) is attached to the carboxymethyl group of the piperazine linker.

Table 1: Representative Spectroscopic Data for Characterization

Technique Observation Interpretation

¹H NMR

Signals around 3.4-3.6
ppm (piperazine ring
protons), ~1.4 ppm (Boc
group protons),
characteristic shifts for
MOI protons.

Confirms the presence of
the core piperazine and
Boc structures and
successful conjugation to
the MOI.

¹³C NMR

Resonances at ~154 ppm (Boc

C=O), ~80 ppm (Boc

quaternary carbon), ~50-60

ppm (piperazine ring carbons).

Provides structural

confirmation of the carbon

skeleton.
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| LC-MS (ESI+) | A prominent peak at the expected mass-to-charge ratio ([M+H]⁺) for the final

conjugate. | Confirms the molecular weight of the conjugate, providing unambiguous

identification.[2] |

Analytical Workflow

The characterization of a novel conjugate follows a logical progression from synthesis to final

verification.

Synthesis of Conjugate
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Click to download full resolution via product page

A typical workflow for the synthesis and analytical characterization of a new conjugate.
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Section 2: Comparison with Alternative Linkers
The properties of 1-Boc-4-carboxymethyl piperazine-derived linkers are best understood in

comparison to other commonly used linker classes, primarily flexible alkyl chains and

hydrophilic PEG chains.

Table 2: Qualitative Comparison of Linker Scaffolds

Feature
Piperazine-Based
Linkers

Polyethylene
Glycol (PEG)
Linkers

Alkyl Chain Linkers

Flexibility

Semi-rigid,
provides
conformational
constraint.[3]

Highly flexible.[2] Flexible.[2]

Solubility

Can be protonated to

significantly improve

aqueous solubility;

pKa is tunable.[4][5]

Hydrophilic, generally

improves the solubility

of hydrophobic

molecules.[6]

Typically hydrophobic,

can decrease

solubility.[2]

Metabolic Stability

Generally stable;

amide linkages can

prevent N-

dealkylation.[4][7]

Susceptible to

oxidative metabolism.

[8]

Susceptible to

oxidative metabolism.

[8]

Pharmacokinetics

Can be optimized to

enhance cell

permeability and

bioavailability.[3]

Increases

hydrodynamic volume,

prolonging plasma

half-life and reducing

renal clearance.[6]

Can lead to rapid

clearance if overly

hydrophobic.[6]

| Synthetic Complexity | Multi-step synthesis involving protection/deprotection steps.[8] |

Readily available in various lengths with diverse functional groups. | Synthetically

straightforward.[2] |

Quantitative Performance Data
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The choice of linker has a quantifiable impact on the biological performance of the final

conjugate.

Table 3: Impact of Linker Type on PROTAC Performance (BRD4 Degrader)

Target-Ligase Linker Type DC₅₀ (nM)¹ Dₘₐₓ (%)² Reference

BRD4-CRBN
8-atom Alkyl
chain

~1 >90% [2]

AR-CRBN Alkyl/Piperazine <5 >95% [2]

RIPK2-CRBN Alkyl/Piperazine <10 >90% [2]

¹ DC₅₀: Concentration required to degrade 50% of the target protein. ² Dₘₐₓ: Maximum

percentage of degradation.

Table 4: Impact of PEG Linker Length on Miniaturized ADC Performance

Conjugate PEG Size
In Vivo Half-
Life Extension

In Vitro
Cytotoxicity
Reduction

Reference

HP4KM 4 kDa 2.5-fold 4.5-fold [9]

| HP10KM | 10 kDa | 11.2-fold | 22-fold |[9] |

Structural Comparison of Linker Types

The fundamental structural differences between the linker types dictate their physical and

biological properties.
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PROTAC / ADC Conjugate Structures
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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